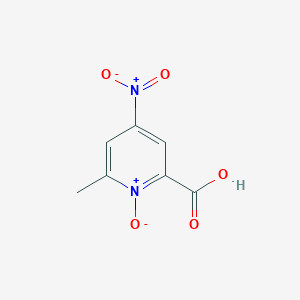
6-Methyl-4-nitro-1-oxo-1lambda~5~-pyridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-4-nitro-1-oxo-1lambda~5~-pyridine-2-carboxylic acid is a heterocyclic compound with significant interest in various fields of chemistry and biology. This compound features a pyridine ring substituted with a methyl group, a nitro group, and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-nitro-1-oxo-1lambda~5~-pyridine-2-carboxylic acid typically involves the nitration of 6-methylpyridine-2-carboxylic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-4-nitro-1-oxo-1lambda~5~-pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The carboxylic acid group can participate in esterification reactions with alcohols in the presence of acid catalysts.
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Alcohols and acid catalysts (e.g., sulfuric acid).
Oxidation: Potassium permanganate in an alkaline medium.
Major Products Formed
Reduction: 6-Methyl-4-amino-1-oxo-1lambda~5~-pyridine-2-carboxylic acid.
Substitution: 6-Methyl-4-nitro-1-oxo-1lambda~5~-pyridine-2-carboxylate esters.
Oxidation: 6-Carboxy-4-nitro-1-oxo-1lambda~5~-pyridine-2-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
6-Methyl-4-nitro-1-oxo-1lambda~5~-pyridine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Methyl-4-nitro-1-oxo-1lambda~5~-pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions with target proteins, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methyl-4-nitro-2-pyridinecarboxylic acid: Similar structure but lacks the oxo group.
4-Nitro-2-pyridinecarboxylic acid: Similar structure but lacks the methyl group.
6-Methyl-2-pyridinecarboxylic acid: Similar structure but lacks the nitro group.
Uniqueness
6-Methyl-4-nitro-1-oxo-1lambda~5~-pyridine-2-carboxylic acid is unique due to the presence of the oxo group, which imparts distinct chemical reactivity and biological activity compared to its analogs
Eigenschaften
CAS-Nummer |
1844-49-1 |
|---|---|
Molekularformel |
C7H6N2O5 |
Molekulargewicht |
198.13 g/mol |
IUPAC-Name |
6-methyl-4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid |
InChI |
InChI=1S/C7H6N2O5/c1-4-2-5(9(13)14)3-6(7(10)11)8(4)12/h2-3H,1H3,(H,10,11) |
InChI-Schlüssel |
PIPUTDMDOGFUPN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=[N+]1[O-])C(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


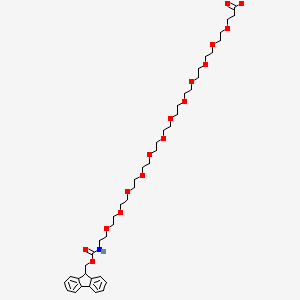

![1-Chloro-4-{[(propan-2-yl)oxy]methyl}benzene](/img/structure/B14759946.png)
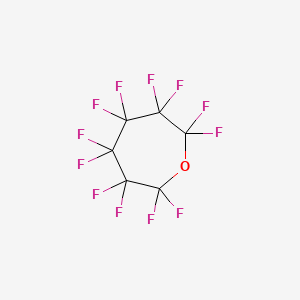
![5,7-dihydroxy-2-[4-[[(2S)-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxo-2,3-dihydrochromen-6-yl]oxy]phenyl]-6-methylchromen-4-one](/img/structure/B14759950.png)
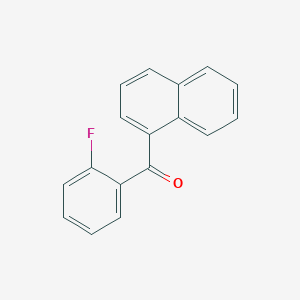
![Azuleno[1,2-B]oxirene](/img/structure/B14759969.png)
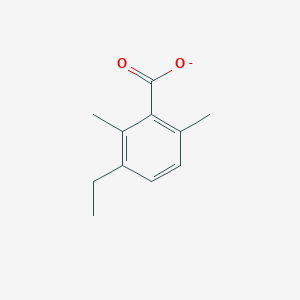
![5-[[3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxidanylidene-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-1,4-dimethyl-2-oxidanylidene-6-[4-(phenylmethyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B14759991.png)
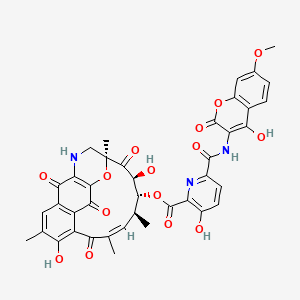

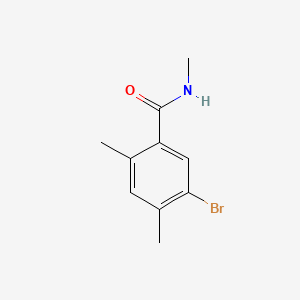
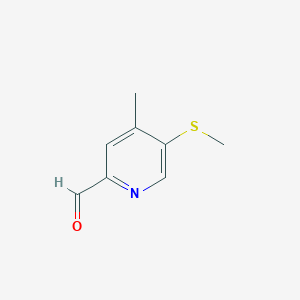
![[D-Trp7,9,10]-Substance P acetate](/img/structure/B14760014.png)
